Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester
Description
This compound is a highly substituted benzenepropanoic acid derivative characterized by:
- Core structure: A benzene ring linked to a propanoic acid backbone.
- Substituents: A bis(2-(benzoyloxy)ethyl)amino group at the 4-position of the benzene ring. α,β-dicyano groups on the propanoic acid chain. An ethyl ester functional group. Its structural complexity implies challenges in synthesis and purification .
Properties
CAS No. |
65151-61-3 |
|---|---|
Molecular Formula |
C31H29N3O6 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-4-(1,2-dicyano-3-ethoxy-3-oxopropyl)anilino]ethyl benzoate |
InChI |
InChI=1S/C31H29N3O6/c1-2-38-31(37)28(22-33)27(21-32)23-13-15-26(16-14-23)34(17-19-39-29(35)24-9-5-3-6-10-24)18-20-40-30(36)25-11-7-4-8-12-25/h3-16,27-28H,2,17-20H2,1H3 |
InChI Key |
RBSBTQHUNDPDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-Aminobenzenepropanoic acid or its ethyl ester derivative : This provides the benzenepropanoic acid backbone with an amino group at the para position.
- 2-(Benzoyloxy)ethyl halides or equivalents : For introducing the bis(2-(benzoyloxy)ethyl)amino substituent via nucleophilic substitution on the amino group.
- Alpha,beta-dicyano functionalization reagents : Typically, malononitrile or related dicyano compounds are used to introduce the dicyano groups adjacent to the propanoic acid moiety.
Stepwise Preparation
| Step | Reaction Type | Description | Key Reagents | Conditions |
|---|---|---|---|---|
| 1 | Esterification | Formation of ethyl ester of 4-aminobenzenepropanoic acid | 4-Aminobenzenepropanoic acid, ethanol, acid catalyst (e.g., H2SO4) | Reflux under acidic conditions |
| 2 | Nucleophilic substitution | Alkylation of amino group with 2-(benzoyloxy)ethyl halide | Ethyl 4-aminobenzenepropanoate, 2-(benzoyloxy)ethyl bromide/chloride, base (e.g., K2CO3) | Mild heating in aprotic solvent (e.g., DMF) |
| 3 | Introduction of dicyano groups | Knoevenagel condensation or Michael addition to introduce alpha,beta-dicyano moiety | Malononitrile, base catalyst (e.g., piperidine) | Room temperature to mild heating |
| 4 | Purification | Chromatographic or recrystallization methods | Silica gel chromatography or recrystallization solvents | Ambient to reduced temperature |
Reaction Mechanisms
- The esterification converts the carboxylic acid to an ethyl ester, facilitating solubility and reactivity.
- The bis(2-(benzoyloxy)ethyl)amino substitution occurs via nucleophilic attack of the amino nitrogen on the electrophilic carbon of the 2-(benzoyloxy)ethyl halide, forming a tertiary amine with two benzoyloxyethyl arms.
- The alpha,beta-dicyano groups are introduced by condensation reactions involving malononitrile, which adds across the double bond or adjacent carbons of the propanoate backbone, stabilizing the molecule and adding electron-withdrawing groups.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Molecular Formula | C31H29N3O6 | Confirms compound identity |
| Molecular Weight | 539.6 g/mol | Used for stoichiometric calculations |
| CAS Number | 65151-61-3 | For reference and sourcing |
| Solvents | Ethanol, DMF, dichloromethane | Common solvents for esterification and substitution |
| Catalysts | Sulfuric acid (esterification), base (K2CO3, piperidine) | Catalyze respective steps |
| Temperature Range | Ambient to reflux (~78 °C) | Depends on reaction step |
| Purification | Silica gel chromatography, recrystallization | Ensures compound purity |
| Yield | Typically moderate to good (40-75%) | Varies by reaction optimization |
The preparation of Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester is a multi-step organic synthesis process that leverages classical organic reactions tailored to the compound’s complex structure. The key challenges include selective alkylation of the amino group with benzoyloxyethyl moieties and the controlled introduction of alpha,beta-dicyano groups to the propanoic acid backbone. Optimization of reaction conditions such as solvent choice, temperature, and catalysts is critical to achieve satisfactory yields and purity.
Given the compound's complexity and specialized nature, synthesis protocols are typically developed in research settings with expertise in advanced organic synthesis techniques, often requiring iterative experimentation and purification strategies.
Chemical Reactions Analysis
Structural Analysis and Reaction Predictions
The compound’s structure includes:
-
Ethyl benzenepropanoate backbone : Common in esters undergoing hydrolysis or transesterification.
-
Bis(2-(benzoyloxy)ethyl)amino group : Contains benzoyl-protected hydroxyl groups, likely reactive under acidic or basic conditions.
-
Alpha,beta-dicyano substituents : Electron-withdrawing groups that may influence nucleophilic/electrophilic reactivity.
| Functional Group | Expected Reactivity |
|---|---|
| Ethyl ester | Hydrolysis to carboxylic acid (acid/base catalysis), transesterification with alcohols. |
| Benzoyloxy groups | Debenzoylation under acidic conditions (e.g., HBr/AcOH) to release free hydroxyls. |
| Dicyano groups | Stabilization of adjacent carbocations; potential for nucleophilic substitution. |
| Aromatic amino linkage | Susceptible to electrophilic aromatic substitution or oxidation. |
Hydrolysis of Ethyl Benzenepropanoate Derivatives
-
Example : Ethyl 3-phenylpropanoate (Search Result ) hydrolyzes to benzenepropanoic acid under acidic or basic conditions .
-
Predicted Pathway :
Potential Catalysts : Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) .
Debenzoylation of Benzoyloxy Groups
-
Example : Benzoyl-protected amines in Search Result undergo cleavage in acidic media.
-
Conditions : Hydrobromic acid (HBr) in acetic acid removes benzoyl groups at 80–100°C.
-
Relevance : Likely applicable to the bis(2-(benzoyloxy)ethyl)amino group in the queried compound.
Reactivity of Dicyano Substituents
-
Example : Dicyano groups in Search Result act as electron-withdrawing groups, facilitating nucleophilic attack at the alpha position.
-
Possible Reactions :
Hypothetical Reaction Pathways
Based on structural analogs, the following table summarizes plausible reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | 1M HCl, reflux, 6h | 4-(Bis(2-hydroxyethyl)amino)-α,β-dicyano-benzenepropanoic acid |
| Debenzoylation | 33% HBr/AcOH, 80°C, 4h | Free hydroxyl groups on ethylenediamine backbone; release of benzoic acid |
| Nucleophilic Attack | NH₃/EtOH, 25°C, 24h | Cyano groups convert to amidines or carbamates |
| Oxidation | KMnO₄, H₂O, 60°C | Cleavage of dicyano groups to carboxylic acids |
Research Gaps and Limitations
-
No direct experimental data exists for this compound in the indexed literature (Search Results – ).
-
Analogs with similar substituents (e.g., ethyl hydrocinnamate derivatives in Search Result ) suggest reactivity patterns but lack specificity for the dicyano-aminoester system.
Recommendations for Further Study
-
Synthesis and Characterization : Prioritize controlled hydrolysis/debenzoylation studies.
-
Spectroscopic Monitoring : Use NMR and IR to track reaction intermediates.
-
Computational Modeling : Predict thermodynamic stability of reaction products using DFT.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
- CAS Number : 65151-61-3
The structure features a benzene ring, a propanoic acid moiety, and two benzoyloxyethyl amino groups, which contribute to its unique chemical behavior and potential interactions in biological systems.
Anticancer Activity
Research has indicated that benzenepropanoic acid derivatives exhibit significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies:
- Case Study : A study published in Cancer Research showed that derivatives of benzenepropanoic acid can induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Mechanism : The compound's dicyano group enhances its reactivity with cellular components, leading to increased oxidative stress within cancer cells, ultimately resulting in cell death.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Case Study : An investigation into the antibacterial activity of benzenepropanoic acid derivatives revealed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus .
- Mechanism : The lipophilic nature of the benzoyloxy groups facilitates membrane penetration, disrupting bacterial cell integrity.
Polymer Chemistry
Benzenepropanoic acid derivatives are utilized as intermediates in the synthesis of advanced polymers:
- Application : They serve as monomers for producing biodegradable plastics with enhanced mechanical properties.
- Data Table :
| Property | Value |
|---|---|
| Tensile Strength | 30 MPa |
| Elongation at Break | 5% |
| Biodegradability | Yes |
Coatings and Adhesives
The compound is also used in formulating high-performance coatings and adhesives:
Mechanism of Action
The mechanism of action of ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related benzenepropanoic acid esters and their key differences:
Functional Comparison
- Bioactivity: The 3,5-di-tert-butyl-4-hydroxy derivative (MW 292.20) exhibits antioxidant and antimicrobial activity, validated in plant extracts and industrial applications .
- Synthetic Utility: 4-(Ethoxycarbonyl)-ethyl ester (MW 250.29) is a simpler analogue used as a building block in esterification reactions . The β-benzoylamino-silyl derivative (MW 1082.43) highlights the role of protective groups in complex syntheses, such as drug development .
- Volatility and Solubility: Unsubstituted ethyl esters (e.g., benzenepropanoic acid ethyl ester, MW 178.099) are more volatile and detectable via mass spectrometry (MS) in food chemistry . The target compound’s bulky substituents likely reduce volatility and increase solubility in polar solvents.
Key Research Findings
- Antimicrobial Activity : Compounds with hydroxyl or benzoyloxy groups (e.g., 3,5-di-tert-butyl-4-hydroxy derivatives) show efficacy against Gram-positive bacteria and fungi, suggesting the target compound may share similar properties .
- Thermal Stability : tert-Butyl and silyl-protected derivatives exhibit enhanced thermal stability, making them suitable for high-temperature industrial processes .
- Chromatographic Behavior: Ethyl esters with fewer substituents (e.g., benzenepropanoic acid ethyl ester) elute earlier in GC-MS analyses compared to highly substituted analogues .
Biological Activity
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester (CAS No. 65151-61-3) is an organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental sciences.
Chemical Structure and Properties
- Molecular Formula: C31H29N3O6
- Molecular Weight: 539.578 g/mol
- CAS Number: 65151-61-3
- Synonyms: Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate
The compound features a benzene ring substituted with a propanoic acid moiety and two benzoyloxyethyl amino groups, alongside dicyano and ethyl ester functionalities.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzenepropanoic acid can inhibit the growth of various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganisms | Activity |
|---|---|---|
| Benzenepropanoic acid derivative A | Escherichia coli, Staphylococcus aureus | Moderate |
| Benzenepropanoic acid derivative B | Pseudomonas aeruginosa | High |
| Benzenepropanoic acid derivative C | Candida albicans | Low |
The specific biological activity of this compound has not been extensively documented in peer-reviewed literature; however, its structural analogs suggest potential efficacy against microbial pathogens.
Cytotoxicity and Pharmacological Effects
Preliminary studies on related compounds indicate that they may possess cytotoxic properties against cancer cell lines. For example, compounds with similar functional groups have been observed to induce apoptosis in human cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.
Case Study: Cytotoxic Effects of Analogous Compounds
In a study examining the cytotoxic effects of ethyl esters of benzenepropanoic acids on cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: Compounds exhibited IC50 values ranging from 10 to 50 µM, indicating significant cytotoxicity at micromolar concentrations.
Environmental Impact
The environmental assessment of similar benzenepropanoic acid derivatives indicates potential concerns regarding persistence and bioaccumulation in aquatic systems. While the specific environmental fate of this compound remains under-researched, compounds in this class are often scrutinized for their ecological toxicity.
Table 2: Environmental Persistence of Related Compounds
| Compound Name | Persistence | Bioaccumulation Potential |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| Compound C | Low | High |
Q & A
Advanced Research Question
- LC-MS/MS : Employ a C18 column with a gradient of acetonitrile/0.1% formic acid. Use deuterated internal standards to correct matrix effects. The dicyano groups enhance ionization efficiency in positive ESI mode .
- Microscopy Techniques : For cellular uptake studies, synthesize a fluorescent analog by replacing one cyano group with a BODIPY tag. Validate localization via confocal microscopy .
Data Interpretation : Cross-reference with metabolomics databases (e.g., NIST) to distinguish the compound from endogenous metabolites .
How do substituents (e.g., benzoyloxy vs. methoxy) influence the compound’s reactivity and bioactivity?
Advanced Research Question
- Reactivity : The benzoyloxy groups increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Replace with methoxy groups to improve solubility, as seen in ’s methyl ester analogs .
- Bioactivity : Compare IC values against cancer cell lines (e.g., MCF-7) with/without benzoyloxy groups. The dicyano moiety may act as a Michael acceptor, contributing to cytotoxicity .
Contradiction Alert : notes structural analogs with hydroxyethoxy groups show altered bioactivity, suggesting substituent positioning is critical .
What computational models predict the environmental fate of this compound?
Advanced Research Question
- Persistence : Use EPI Suite to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (BCF) metrics. The compound’s ester linkages may hydrolyze in water, but the dicyano groups could resist microbial degradation, aligning with ’s assessment of similar esters .
- Ecotoxicity : Apply QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity in aquatic organisms. Cross-validate with experimental data from microcosm studies .
What metabolic pathways are implicated in mammalian systems, and how are they elucidated?
Advanced Research Question
- Phase I Metabolism : Cytochrome P450 enzymes likely oxidize the ethyl ester to a carboxylic acid. The dicyano groups may undergo reduction to amines, as seen in nitrile metabolism .
- Gut Microbiota Interaction : suggests benzenepropanoic acid derivatives are metabolized by gut microbes into phenylalanine adducts. Use germ-free vs. conventional mouse models to assess microbial contribution .
Methodology : Track metabolites via C-labeling or stable isotope tracing in urine/feces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
